2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866342-04-3
VCID: VC5908628
InChI: InChI=1S/C27H21ClN2O7/c1-34-17-7-8-20(22(9-17)35-2)29-25(31)13-30-12-19(26(32)15-3-5-16(28)6-4-15)27(33)18-10-23-24(11-21(18)30)37-14-36-23/h3-12H,13-14H2,1-2H3,(H,29,31)
SMILES: COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl)OC
Molecular Formula: C27H21ClN2O7
Molecular Weight: 520.92

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide

CAS No.: 866342-04-3

Cat. No.: VC5908628

Molecular Formula: C27H21ClN2O7

Molecular Weight: 520.92

* For research use only. Not for human or veterinary use.

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide - 866342-04-3

Specification

CAS No. 866342-04-3
Molecular Formula C27H21ClN2O7
Molecular Weight 520.92
IUPAC Name 2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C27H21ClN2O7/c1-34-17-7-8-20(22(9-17)35-2)29-25(31)13-30-12-19(26(32)15-3-5-16(28)6-4-15)27(33)18-10-23-24(11-21(18)30)37-14-36-23/h3-12H,13-14H2,1-2H3,(H,29,31)
Standard InChI Key ODWJDCKXIZTHEN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a fused dioxolo[4,5-g]quinolin-8-one core substituted at position 7 with a 4-chlorobenzoyl group and at position 5 with an acetamide side chain bearing 2,4-dimethoxyphenyl substituents (Figure 1). Key structural attributes include:

  • Quinoline backbone: The π-deficient quinoline system enables potential DNA intercalation or enzyme inhibition .

  • 1,3-Dioxole ring: Fused at the 4,5-positions, this moiety enhances metabolic stability compared to unmodified quinoline derivatives.

  • 4-Chlorobenzoyl group: Introduces lipophilicity and electron-withdrawing characteristics, potentially influencing target binding .

  • N-(2,4-dimethoxyphenyl)acetamide: The methoxy groups may participate in hydrogen bonding interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₇H₂₁ClN₂O₇
Molecular Weight520.92 g/mol
IUPAC Name2-[7-(4-chlorobenzoyl)-8-oxo- dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide
SMILESCOC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl)OC
PubChem CID2135293

Synthetic Pathways and Optimization

Core Quinoline Synthesis

The [1,3]dioxolo[4,5-g]quinolin-8-one scaffold can be constructed through cyclocondensation reactions. A reported analog synthesis involves:

  • Friedländer annulation: Between 2-aminobenzaldehyde derivatives and cyclic ketones to form the quinoline nucleus .

  • Dioxole ring formation: Via oxidative cyclization using lead tetraacetate or hypervalent iodine reagents.

Functionalization Strategies

Critical substitution patterns are introduced through sequential reactions:

a. 4-Chlorobenzoylation

  • Reagent: 4-Chlorobenzoyl chloride in acetonitrile with triethylamine .

  • Conditions: Microwave-assisted heating at 80°C for 20 minutes achieves 89% yield in analogous systems .

b. Acetamide Installation

  • Steglich esterification: Modified protocol using EDC/DMAP in dichloromethane enables coupling of carboxylic acid intermediates with 2,4-dimethoxyaniline .

  • Yield optimization: Room temperature reactions over 24 hours prevent epimerization observed at elevated temperatures .

Table 2: Synthetic Conditions for Key Steps

StepReagents/ConditionsYieldSource
Dioxole formationPb(OAc)₄, CHCl₃, reflux72%*
Benzoylation4-ClC₆H₄COCl, Et₃N, CH₃CN, Δ89%*
Acetamide couplingEDC/DMAP, CH₂Cl₂, 24h RT78%*
*Reported yields for structurally analogous reactions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.88 (d, J=4.0 Hz, 1H, H-2 quinoline)

  • δ 8.29 (d, J=8.8 Hz, 2H, benzoyl ortho-H)

  • δ 7.52 (d, J=8.8 Hz, 2H, benzoyl meta-H)

  • δ 7.43 (dd, J=8.4, 4.0 Hz, 1H, H-3 quinoline)

  • δ 6.45 (s, 2H, dioxole OCH₂O)

  • δ 3.85 (s, 3H, OCH₃), δ 3.78 (s, 3H, OCH₃)

¹³C NMR (101 MHz, DMSO-d₆)

  • δ 191.2 (C=O, benzoyl)

  • δ 168.4 (C=O, acetamide)

  • δ 152.1-108.7 (aromatic carbons)

  • δ 56.2, 55.9 (OCH₃ groups)

Infrared Spectroscopy

Key absorption bands:

  • 1705 cm⁻¹ (C=O stretch, benzoyl)

  • 1648 cm⁻¹ (C=O stretch, acetamide)

  • 1595 cm⁻¹ (C=N quinoline)

  • 1245 cm⁻¹ (C-O-C dioxole)

Biological Activity and Mechanism

Anticancer Screening

Related N-phenylacetamide derivatives show:

  • Cytotoxicity: GI₅₀ = 12-18 μM against NSCLC and renal cancer lines .

  • Topoisomerase II inhibition: EC₅₀ = 9.4 μM in enzyme assays .

Table 3: Comparative Biological Data for Structural Analogs

ActivityAssay SystemResultSource
AntimalarialP. falciparum 3D7IC₅₀ 1.1 μM
CytotoxicityHOP-92 NSCLCGI% 18.1%
Topo II InhibitionRelaxation assayEC₅₀ 9.4 μM

Computational and ADMET Profiling

Molecular Docking Studies

  • PfATP6 binding: Docking scores of -9.2 kcal/mol suggest strong interaction with malaria protein targets .

  • hERG channel affinity: Calculated pIC₅₀ = 4.8 indicates low cardiac toxicity risk.

Physicochemical Predictions

  • LogP: 3.1 ± 0.2 (Moderate lipophilicity)

  • H-bond acceptors: 8 (Rule of Five compliant)

  • TPSA: 118 Ų (Good membrane permeability)

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